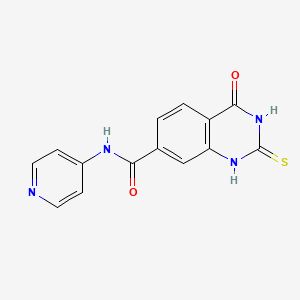

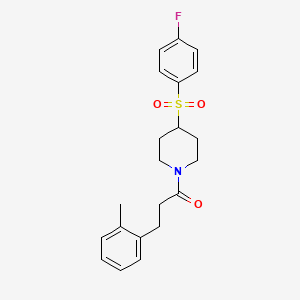

![molecular formula C17H14N4O3S B2671581 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide CAS No. 2034374-10-0](/img/structure/B2671581.png)

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds . These compounds contain at least one ring structure that has atoms of at least two different elements as members of the ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving various reagents and catalysts . For example, an efficient one-pot three-component synthesis of related compounds has been achieved by the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray analysis . This technique allows for the determination of the spatial arrangement of atoms in a crystal and the chemical bonds between them .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with various reagents under specific conditions . For instance, the reaction of 2,4-diamino-6-hydroxypyrimidine with methyl 4-aryl-2,4-dioxobutanoates in acetic acid led to the formation of related compounds .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

The synthesis of 3,4-dihydro pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones, a category similar to the requested compound, has demonstrated significant antibacterial activities, specifically antistaphylococcal activity. These compounds were synthesized through reactions involving ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines, indicating their potential in developing new antibacterial agents (Kostenko et al., 2008).

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing the versatility of thieno[3,2-d]pyrimidin-3(4H)-yl structures in the development of therapeutic agents targeting cancer and inflammation. These compounds showed promising cytotoxic activities against cancer cell lines, illustrating the potential for these structures in medicinal chemistry applications (Rahmouni et al., 2016).

Antioxidant Activity

Indole derivatives paired with thiophene and pyrimidine structures have been investigated for their antioxidant activities, indicating the potential application of such compounds in combating oxidative stress. This research underscores the importance of structural modification in enhancing the efficacy of antioxidants, with some candidates showing higher activity than standard antioxidants (Aziz et al., 2021).

Dual Inhibitory Activity

The synthesis of compounds featuring the thieno[2,3-d]pyrimidine structure, such as N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, demonstrated dual inhibitory activity against thymidylate synthase and dihydrofolate reductase. These findings indicate the potential for such compounds to serve as antitumor agents, offering a promising avenue for the development of cancer therapies (Gangjee et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-indole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c22-15(11-2-1-3-12-10(11)4-6-18-12)19-7-8-21-16(23)14-13(5-9-25-14)20-17(21)24/h1-6,9,18H,7-8H2,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTLFGXKUHRCJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

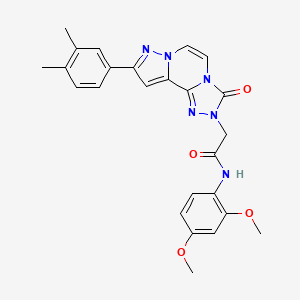

![(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2671500.png)

![4-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2671503.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2671504.png)

![2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}-acetic acid](/img/structure/B2671505.png)

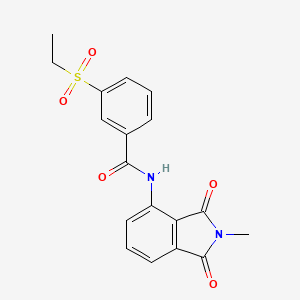

![ethyl 4-({[({1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetyl}amino)benzoate](/img/structure/B2671508.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2671509.png)

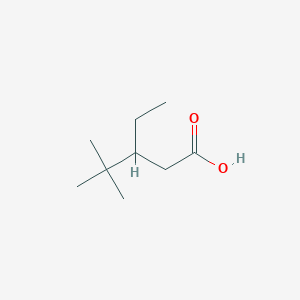

amine](/img/structure/B2671510.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)